5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that contains a naphthalene ring fused with an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the naphthalene ring imparts aromatic properties, while the oxadiazole ring contributes to its unique chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of naphthalene-2-carboxylic acid hydrazide with a suitable nitrile oxide under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives, which can further react to form various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-substituted oxadiazole derivatives.
Substitution: Various functionalized naphthalene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its unique reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and DNA makes it a candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives have shown promise in preclinical studies as inhibitors of specific enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interaction, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Naphthalene-2-carboxylic acid: Shares the naphthalene core but lacks the oxadiazole ring.
1,3,4-Oxadiazole derivatives: Similar heterocyclic structure but with different substituents on the oxadiazole ring.
Naphthoquinone derivatives: Formed through oxidation of the naphthalene ring.
Uniqueness: 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the naphthalene and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-naphthalen-2-yl-1,3,4-oxadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYFQKGWGIABDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595751 | |
Record name | 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198893-71-9 | |
Record name | 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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